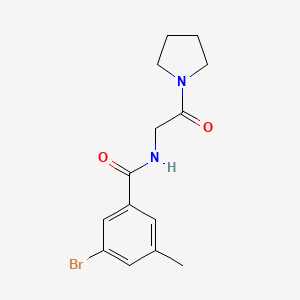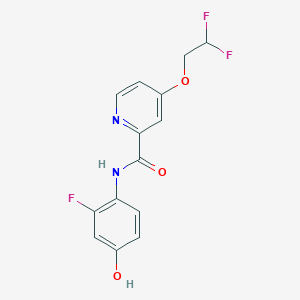
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate, also known as FMDC, is a chemical compound with potential applications in the field of scientific research. It is a pyrazole derivative that has been synthesized and studied for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate exerts its therapeutic effects by modulating various signaling pathways involved in disease progression. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as cyclin-dependent kinases. Additionally, it has been found to activate the Nrf2-ARE pathway, which plays a key role in reducing oxidative stress and inflammation. This compound also modulates the activity of various neurotransmitters, including dopamine and acetylcholine, which are involved in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and rapid absorption. It is also metabolized quickly, with a half-life of approximately 3 hours. In animal studies, this compound has been found to have low toxicity and no significant adverse effects on vital organs such as the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate has several advantages for use in lab experiments, including its high purity and stability. It is also readily available in large quantities, making it suitable for high-throughput screening assays. However, its use in certain experiments may be limited by its solubility and potential for non-specific binding.
Orientations Futures
There are several potential future directions for research on (4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate. One area of interest is its potential as a therapeutic agent in neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in the field of scientific research. Its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. This compound has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It exerts its therapeutic effects by modulating various signaling pathways involved in disease progression. This compound has several advantages for use in lab experiments, including its high purity and stability. However, further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate can be synthesized using various methods, including the reaction of 4-fluoro-3-methylbenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The resulting product is then reacted with methyl iodide and potassium carbonate to yield this compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
(4-Fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential as a neuroprotective agent, with promising results in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
(4-fluoro-3-methylphenyl) 1,3-dimethylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-6-10(4-5-12(8)14)18-13(17)11-7-16(3)15-9(11)2/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIJGPXNIMTAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CN(N=C2C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S)-2,2-dimethyl-N-[2-(3-methylimidazol-4-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7662992.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)
![2-[(3-Bromo-5-methylbenzoyl)amino]ethyl carbamate](/img/structure/B7663003.png)


![N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)
![1-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propyl]-4-methylpiperazine](/img/structure/B7663018.png)
![1-[3-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7663023.png)
![5-cyclohexyl-N-[3-(hydroxymethyl)-4-methoxyphenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7663030.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663050.png)
![4,4-difluoro-N-[2-(3-methylimidazol-4-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7663054.png)
![1-[3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7663058.png)
![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-phenylpropanamide](/img/structure/B7663075.png)

